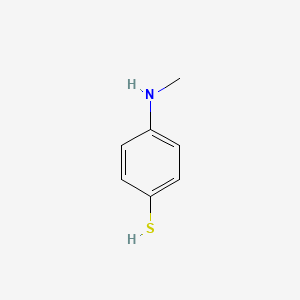

4-(METHYLAMINO)BENZENE-1-THIOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIHCAFTYDPAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-21-8 | |

| Record name | 4-(methylamino)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Orthogonal Protecting Groups:the Most Robust Method for Achieving Selectivity is the Use of an Orthogonal Protection Strategy.iris Biotech.despringernature.comresearchgate.netwikipedia.orgorganic Chemistry.orgin This Approach, One Functional Group is Temporarily Masked with a Protecting Group, Allowing the Other Group to Be Modified.organic Chemistry.orgthe Protecting Group is then Removed to Reveal the Original Functionality. an Orthogonal System Ensures That the Removal Conditions for One Protecting Group Do Not Affect the Other.wikipedia.org

Amine Protection: The methylamino group can be protected as a carbamate (B1207046), such as with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. These groups render the nitrogen non-nucleophilic. iris-biotech.decreative-peptides.com The Boc group is stable to base but removed with acid (e.g., trifluoroacetic acid), while the Fmoc group is stable to acid but removed with a mild base (e.g., piperidine). iris-biotech.dewikipedia.org With the amine protected, the thiol group is free to undergo various modifications.

Thiol Protection: The thiol group can be protected, for example, as a disulfide or a thioether (e.g., a benzyl (B1604629) thioether). researchgate.net After the desired reaction is carried out on the methylamino group, the thiol can be deprotected via reduction.

The following table outlines these chemoselective strategies.

| Strategy | Principle | Selective Target | Example Reaction |

| pH Control | Thiol has a lower pKa than the amine. At pH ~7-8, the thiol is deprotonated (S⁻) and highly nucleophilic, while the amine is less reactive. | Thiol Group | Alkylation with methyl iodide in the presence of a mild base. |

| HSAB Theory | The thiolate is a soft nucleophile, and the amine is a harder nucleophile. Soft electrophiles react with soft nucleophiles. | Thiol Group | Michael addition with acrylonitrile. |

| Amine Protection | The amine is converted to a non-nucleophilic carbamate (e.g., Boc-protected amine), leaving the thiol available for reaction. | Thiol Group | Reaction of Boc-protected 4-(methylamino)benzene-1-thiol with an alkyl halide, followed by deprotection of the amine with acid. |

| Thiol Protection | The thiol is converted to a stable, non-reactive derivative (e.g., S-benzyl ether), leaving the amine available for reaction. | Methylamino Group | Acylation of the amine on the S-benzyl protected thiol, followed by reductive cleavage of the benzyl group. |

Computational and Theoretical Investigations of 4 Methylamino Benzene 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to investigate the electronic and nuclear structures of many-body systems, including molecules. arxiv.org The basis of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and other properties of a system are a functional of its electron density. arxiv.orguci.edu

For 4-(methylamino)benzene-1-thiol, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. nih.govnih.gov This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule at 0 Kelvin. researchgate.net The optimization process involves multiple cycles until convergence criteria, such as the minimization of energy, are met. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Illustrative data based on typical DFT (B3LYP/6-311++G(d,p)) results for similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | 1.77 Å |

| S-H | 1.35 Å | |

| C-N | 1.39 Å | |

| N-CH₃ | 1.45 Å | |

| C=C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-S-H | 96.5° |

| C-C-S | 120.5° | |

| C-N-C | 121.0° | |

| Dihedral Angle | C-C-N-C | ~180° (planar) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. uci.edursc.org It is the most widely used method for calculating excited states due to its efficiency and reasonable accuracy for many applications, such as predicting optical absorption spectra. rsc.orgchemrxiv.org TD-DFT calculates the transition energies from the ground state to various excited states, which correspond to the absorption of photons in UV-visible spectroscopy. uci.edu

For a molecule like this compound, which possesses both an electron-donating group (-NHCH₃) and a group with potential electron-accepting character (-SH) on a π-conjugated system, TD-DFT is valuable for studying potential intramolecular charge transfer (ICT) states. sonar.ch Such ICT transitions are often sensitive to the surrounding solvent environment. sonar.chnih.gov TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which determine the intensity of spectral bands. chemrxiv.org This allows for the theoretical prediction and interpretation of the UV-visible absorption spectrum, providing insight into the electronic transitions that give rise to its photophysical behavior. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. While DFT is highly effective, methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD, CCSD(T)) offer higher levels of accuracy, often referred to as the "gold standard" in computational chemistry. arxiv.org

These methods are computationally more intensive than DFT and are typically used for smaller systems or to benchmark the results obtained from DFT. arxiv.org For this compound, high-accuracy ab initio calculations could be used to obtain very precise values for properties such as ionization potential, electron affinity, and reaction barrier heights. They are particularly valuable for systems where standard DFT functionals may be less reliable, such as in describing certain non-covalent interactions or systems with significant electron correlation.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a molecule, molecular modeling and dynamics simulations are used to explore its conformational landscape and behavior over time, including interactions with its environment.

This compound has conformational flexibility primarily around the C-S, S-H, C-N, and N-C bonds. Rotations around these bonds can lead to different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface.

Computational methods can perform a systematic scan of the potential energy surface by rotating specific dihedral angles and calculating the energy at each step. This process identifies the low-energy conformers, including the global minimum energy structure, which represents the most populated conformation at low temperatures. Understanding the relative energies of different conformers is crucial as the molecular shape can significantly influence its reactivity and intermolecular interactions.

The thiol (-SH) group in this compound can participate in specific and significant intermolecular interactions. One such interaction is the S-H/π interaction, where the thiol hydrogen acts as a hydrogen bond donor to the π-electron cloud of an adjacent aromatic ring. nih.gov These thiol-aromatic interactions can be a central element in molecular assembly and crystal packing. nih.gov Computational studies on model systems like C₆H₆-HSCH₃ have shown that these interactions can have a stabilization energy of approximately 2.60 kcal/mol. researchgate.net

Solvent effects can profoundly influence the conformation and properties of a molecule. frontiersin.org Computational models can account for the solvent in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. frontiersin.org The choice of solvent can alter the relative stability of different conformers. For example, polar solvents may preferentially stabilize a more polar conformer of this compound. Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, are particularly useful for studying how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformational dynamics. nih.gov

Analysis of Electronic Properties and Reactivity Indices

The electronic properties and reactivity of a molecule can be effectively understood through various computational indices derived from its electronic structure. These descriptors provide insight into the molecule's stability, reactivity, and the nature of its interactions with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For 4-aminothiophenol (B129426), the HOMO and LUMO are distributed across the molecule. The HOMO is primarily localized on the benzene (B151609) ring and the sulfur and nitrogen atoms, indicating that these are the most probable sites for electrophilic attack. The LUMO is also spread across the aromatic system. These orbitals are crucial in dictating the molecule's reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies for 4-Aminothiophenol

| Parameter | Energy (eV) |

| EHOMO | -5.61 |

| ELUMO | -0.73 |

| Energy Gap (ΔE) | 4.88 |

Data sourced from DFT calculations on 4-aminothiophenol.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. Red-colored areas on the MEP map indicate negative electrostatic potential, corresponding to electron-rich sites that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient sites prone to nucleophilic attack.

In the case of 4-aminothiophenol, the MEP analysis reveals that the most negative potential is concentrated around the nitrogen and sulfur atoms due to their lone pairs of electrons, making these sites the primary centers for electrophilic interaction. The hydrogen atoms of the amino and thiol groups, as well as the aromatic protons, exhibit a positive potential, marking them as sites for nucleophilic interaction. This charge distribution is critical for understanding non-covalent interactions and the initial steps of chemical reactions.

Mulliken and Natural Population Analysis

To quantify the distribution of electronic charge among the atoms of a molecule, Mulliken and Natural Population Analysis (NPA) are commonly employed computational methods. These analyses provide partial atomic charges, which offer a numerical basis for the concepts of electronegativity and charge distribution visualized by the MEP map. While Mulliken population analysis is a widely used method, it is known to be sensitive to the choice of basis set. Natural Population Analysis, derived from the Natural Bond Orbital (NBO) method, is generally considered to be more robust and less basis-set dependent.

For 4-aminothiophenol, both analyses show that the nitrogen and sulfur atoms carry a negative charge, consistent with their higher electronegativity compared to the adjacent carbon and hydrogen atoms. The carbon atom attached to the amino group and the carbon atom attached to the thiol group exhibit different charge characteristics due to the electron-donating nature of the amino group and the properties of the thiol group. The hydrogen atoms of the amino and thiol groups are positively charged.

Table 2: Mulliken Atomic Charges for 4-Aminothiophenol

| Atom | Charge (e) |

| S1 | -0.096 |

| N7 | -0.716 |

| C2 | -0.170 |

| C3 | -0.161 |

| C4 | 0.088 |

| C5 | -0.222 |

| C6 | 0.003 |

| C8 | -0.138 |

| H9 | 0.165 |

| H10 | 0.179 |

| H11 | 0.298 |

| H12 | 0.334 |

| H13 | 0.334 |

Data sourced from DFT calculations on 4-aminothiophenol.

Chemical Reactivity and Mechanistic Pathways of 4 Methylamino Benzene 1 Thiol

Thiol Group Reactivity

The thiol (-SH) group is a versatile functional center, capable of participating in oxidation, nucleophilic, and radical reactions. Its reactivity is significantly influenced by its ability to be deprotonated to the more nucleophilic thiolate anion (RS⁻).

Oxidation Pathways to Disulfides and Sulfonic Acids

The oxidation of the thiol group in 4-(methylamino)benzene-1-thiol can proceed through several stages, yielding disulfides as the initial product and sulfonic acids upon further oxidation.

The primary oxidation product is the corresponding disulfide, 4,4'-bis(methylamino)diphenyl disulfide. This transformation involves the formation of a sulfur-sulfur bond and can be achieved using a range of mild oxidizing agents. The general mechanism for thiol oxidation to disulfides can be a two-step process involving intermediate species, proceeding through either one- or two-electron redox pathways depending on the oxidant used. For instance, oxidation with hydrogen peroxide can convert thiols to disulfides.

Further oxidation under stronger conditions leads to the formation of sulfenic acid (RSOH), which is a key intermediate in both reversible and irreversible oxidation processes. nih.gov This labile species can be further oxidized to sulfinic acid (RSO₂H) and subsequently to the thermodynamically stable sulfonic acid (RSO₃H). nih.govresearchgate.net The formation of sulfonic acid is generally considered an irreversible process in biological systems. researchgate.net Aromatic thiols, in particular, can be rapidly oxidized to sulfonic acids. researchgate.net Processes using reagents like a sulfoxide (B87167) (e.g., dimethyl sulfoxide) in the presence of a halogen or hydrogen halide catalyst can facilitate the oxidation of thiols directly to sulfonic acids. google.com

Table 1: Oxidation Products of this compound

| Oxidizing Condition | Product |

|---|---|

| Mild Oxidation (e.g., H₂O₂, I₂) | 4,4'-bis(methylamino)diphenyl disulfide |

Nucleophilic Substitution Reactions Involving the Thiolate Anion

The thiol group is weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). This anion is a potent nucleophile, significantly more reactive than the corresponding thiol. The increased nucleophilicity is due to the negative charge being localized on the sulfur atom.

The thiolate anion of this compound can readily participate in nucleophilic substitution reactions, particularly S-alkylation, by attacking electrophilic carbon centers. For example, it can react with alkyl halides in an Sₙ2 reaction to form thioethers.

Reaction Scheme: Ar-S⁻ + R-X → Ar-S-R + X⁻ (where Ar = 4-(methylamino)phenyl, R = alkyl group, X = halide)

This reactivity is fundamental in synthetic chemistry for the formation of carbon-sulfur bonds. The rate of these reactions is dependent on the concentration of the thiolate, and therefore on the pH of the solution. nih.gov The soft nature of the thiolate nucleophile makes it particularly effective in reacting with soft electrophiles, such as those found in Michael acceptors (α,β-unsaturated carbonyls). nih.gov

Radical Reactions of Thiyl Radicals

The thiol group can undergo homolytic cleavage of the S-H bond to form a thiyl radical (RS•). This process can be initiated by thermal or photochemical methods, often involving a radical initiator. Thiyl radicals are key intermediates in various chemical transformations.

A primary reaction of thiyl radicals is dimerization, where two radicals combine to form a disulfide. This is a common pathway in the absence of other radical traps.

Reaction Scheme: 2 Ar-S• → Ar-S-S-Ar (where Ar = 4-(methylamino)phenyl)

Thiyl radicals are also central to thiol-ene reactions, where the radical adds across a carbon-carbon double bond. This chain reaction mechanism involves the initial addition of the thiyl radical to the alkene, forming a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain.

Methylamino Group Reactivity

The methylamino group (-NHCH₃) is an electron-donating group that influences the properties of the aromatic ring. Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity.

Alkylation and Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the methylamino group can act as a nucleophile, attacking electrophilic centers in alkylation and acylation reactions. Direct N-alkylation of aromatic amines with conventional alkylating agents can be challenging to control, often leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. unive.it

However, selective mono-N-alkylation of aromatic amines can be achieved using various catalytic methods. For instance, ruthenium-based catalysts have been used to selectively alkylate aromatic primary amines with primary alcohols under mild conditions. nih.gov Similar methodologies can be applied for the further alkylation of the secondary methylamino group. N-methylation of anilines has also been accomplished using methanol (B129727) as the methylating agent with iridium or ruthenium catalysts. organic-chemistry.org

Acylation of the methylamino group occurs readily with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses to temporarily reduce the activating and basic nature of the amino group. For example, in electrophilic aromatic substitution reactions of aniline (B41778), the amino group is often acylated to prevent side reactions and control the directing effects. chemistrysteps.com

Table 2: Common Reactions of the Methylamino Group

| Reagent Type | Product Type |

|---|---|

| Alkyl Halide (R-X) | N-alkyl-N-methyl-4-mercaptoaniline |

Basicity and Protonation Equilibria

The basicity of the methylamino group is determined by the availability of the nitrogen's lone pair of electrons to accept a proton (H⁺). In aromatic amines like this compound, this basicity is a balance of several electronic and steric factors.

Compared to aniline (C₆H₅NH₂), N-methylaniline is generally considered to be a weaker base. bloomtechz.com This is due to a combination of effects:

Resonance Effect: The lone pair on the nitrogen is delocalized into the benzene (B151609) ring, reducing its availability for protonation. This effect is present in both aniline and its N-methylated derivative. bloomtechz.comvedantu.com

Inductive Effect: The methyl group is electron-donating, which pushes electron density onto the nitrogen, slightly increasing its basicity. bloomtechz.com

Steric Hindrance: The presence of the methyl group can sterically hinder the approach of a proton to the nitrogen atom. bloomtechz.com

Solvation Effects: The stability of the resulting ammonium cation upon protonation is influenced by solvation, which can be less effective for a more substituted ion.

The thiol group at the para position also influences the basicity. As an electron-donating group by resonance and weakly electron-withdrawing by induction, its net effect on the electron density of the remote methylamino group is complex but generally modest. The protonation equilibrium involves the reversible reaction of the amine with an acid to form the corresponding anilinium ion. The position of this equilibrium is quantified by the pKa of the conjugate acid (ArNH₂CH₃⁺). For substituted anilines, electron-donating groups on the ring typically increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com

Aromatic Ring Reactivity

The presence of both the methylamino (-NHCH₃) and thiol (-SH) groups makes the benzene ring highly activated towards electrophilic attack and generally unreactive towards nucleophilic attack unless specific conditions are met.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The substituents on the ring determine both the rate of reaction and the position of the incoming electrophile.

Directing Effects of Substituents: Both the methylamino and the thiol groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com This is due to their ability to donate electron density to the ring through resonance and inductive effects, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. masterorganicchemistry.comlibretexts.org

Methylamino Group (-NHCH₃): This is a strongly activating group. The nitrogen atom has a lone pair of electrons that can be delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. masterorganicchemistry.com

Thiol Group (-SH): The thiol group is also an activating, ortho-, para-directing group. The sulfur atom's lone pairs can participate in resonance with the aromatic ring.

Regioselectivity: With two activating ortho-, para-directing groups present, the position of the incoming electrophile is determined by their combined influence. In this compound, the groups are para to each other. The methylamino group is generally considered a stronger activating group than the thiol group. Therefore, the directing influence of the methylamino group will be dominant. masterorganicchemistry.com Substitution will occur at the positions ortho to the methylamino group (positions 2 and 6), which are also meta to the thiol group. Steric hindrance is minimal at these positions.

| Position | Influence of -NHCH₃ (at C4) | Influence of -SH (at C1) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C2, C6 | Ortho (Activated) | Ortho (Activated) | Strongly Activated | Major Products |

| C3, C5 | Meta (Less Activated) | Meta (Less Activated) | Less Activated | Minor or No Products |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. chemistrysteps.com This reaction is fundamentally different from EAS and requires specific ring characteristics.

For an SNAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.com

This compound does not meet these criteria.

Electron-Rich Ring: The presence of two electron-donating groups (-NHCH₃ and -SH) makes the ring electron-rich and thus, a poor electrophile for nucleophilic attack.

Absence of a Leaving Group: The parent molecule does not have a suitable leaving group that can be displaced by a nucleophile.

Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. For such a reaction to occur, the molecule would first need to be modified, for example, by introducing a halide at a position activated by strong electron-withdrawing groups. Even then, the existing electron-donating groups would disfavor the reaction. Some studies on biothiols in SNAr reactions suggest that the thiol group is the primary nucleophilic center, which could lead to other types of reactions rather than substitution on the ring itself. frontiersin.orgnih.gov

Tautomerism Studies and Equilibrium Dynamics

While this compound itself does not exhibit keto/enol tautomerism, this phenomenon is highly relevant in its heterocyclic derivatives, particularly those involving thiadiazole rings.

Keto/Enol Tautomerism in Related Thiadiazole Derivatives

Studies on novel 1,3,4-thiadiazole (B1197879) derivatives have shown the existence of keto-enol tautomeric forms. researchgate.netresearchgate.net In these systems, a proton can transfer from a hydroxyl group to a nitrogen atom within the heterocyclic ring, establishing an equilibrium between the enol and keto forms. For instance, compounds like 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol exhibit this behavior. masterorganicchemistry.com Spectroscopic methods such as FTIR, ¹H-NMR, and ¹³C-NMR have been used to confirm the presence of both tautomers. researchgate.net The keto form is characterized by the presence of a carbonyl group (C=O), while the enol form contains a hydroxyl group (-OH) adjacent to a double bond. researchgate.net

Solvent-Dependent Tautomeric Equilibria

The position of the keto-enol equilibrium in these related thiadiazole derivatives is highly dependent on the solvent environment. masterorganicchemistry.comresearchgate.net The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other.

Polar Solvents: In polar solvents, the enol form is generally predominant. Polar solvents can form hydrogen bonds with the enol tautomer, stabilizing it. masterorganicchemistry.com

Nonpolar Solvents: In nonpolar solvents, absorption spectra show bands that are characteristic of the keto tautomers. masterorganicchemistry.comresearchgate.net

Aprotic vs. Protic Solvents: Research indicates that in polar aprotic solvents like DMSO, the keto form may be favored, whereas in non-polar solvents like chloroform, the enol form is favored. researchgate.net

One study concluded that the solvent-induced tautomerism in selected 1,3,4-thiadiazole derivatives depends more on the solvent's average electric polarizability than on its electric dipole moment. masterorganicchemistry.com

| Solvent Type | Predominant Tautomer | Reason for Stabilization |

|---|---|---|

| Polar (e.g., Methanol, Water) | Enol | Stabilization through hydrogen bonding and dipole-dipole interactions. |

| Nonpolar (e.g., Chloroform, n-Heptane) | Keto / Enol | The enol form is favored in chloroform, while keto is favored in n-heptane. masterorganicchemistry.comresearchgate.net |

| Polar Aprotic (e.g., DMSO) | Keto | Favors the keto form over the enol form. researchgate.net |

Applications in Advanced Chemical Research Utilizing 4 Methylamino Benzene 1 Thiol

Role as a Synthetic Building Block and Precursor

As a foundational reagent, 4-(methylamino)benzene-1-thiol serves as a key starting material for the synthesis of more elaborate molecular structures. Its dual reactivity allows for sequential or one-pot reactions to build molecular complexity efficiently.

Formation of Heterocyclic Scaffolds (e.g., Thiazoles, Thiadiazoles, Benzothiazoles)

The presence of an ortho-aminothiophenol moiety is a classic structural alert for the synthesis of benzothiazoles and related sulfur-containing heterocycles. This compound is an ideal precursor for creating substituted benzothiazoles, a class of compounds widely investigated in medicinal chemistry and materials science. The most common synthetic strategy involves the condensation reaction between the aminothiophenol derivative and a suitable electrophile containing a carbonyl or cyano group. nih.gov

The general reaction involves the nucleophilic attack of the amino group on an electrophilic carbon, followed by an intramolecular cyclization via the thiol group, which attacks the same carbon, ultimately forming the thiazole (B1198619) ring after dehydration or elimination. thieme-connect.dewikipedia.org A variety of reagents can be used to provide the necessary carbon atom for the ring closure, leading to a diverse range of 2-substituted benzothiazoles. nih.gov

Key synthetic transformations include:

Reaction with Carboxylic Acids and Derivatives: Condensation with carboxylic acids, acyl chlorides, or esters is a fundamental method for producing 2-substituted benzothiazoles. nih.govthieme-connect.de The reaction with an acyl chloride, for example, proceeds by forming an intermediate amide, which then undergoes cyclization. wikipedia.org

Reaction with Aldehydes: In the presence of an oxidant, aminothiophenols react with aldehydes to form 2-substituted benzothiazoles. nih.govorganic-chemistry.org An intermediate 2,3-dihydrobenzothiazole is formed, which is then oxidized in situ. thieme-connect.de

Reaction with Nitriles: Copper-catalyzed methods have been developed for the condensation of 2-aminobenzenethiols with nitriles to yield 2-substituted benzothiazoles. nih.gov

While not as direct, the core structural elements of this compound can also be envisioned in the synthesis of other heterocycles like thiazoles and thiadiazoles through multi-step sequences, although its most direct application is in the formation of the fused benzothiazole (B30560) system.

| Reactant Partner | Reaction Type | Resulting 2-Substituent on Benzothiazole | Reference |

|---|---|---|---|

| Carboxylic Acids / Acyl Chlorides | Condensation / Cyclization | Alkyl or Aryl group | nih.govthieme-connect.dewikipedia.org |

| Aldehydes | Condensation / Oxidation | Alkyl or Aryl group (from R-CHO) | nih.govorganic-chemistry.org |

| Nitriles | Copper-Catalyzed Condensation | Alkyl or Aryl group (from R-CN) | nih.gov |

| Carbon Disulfide | Cyclization | Thiol group (-SH) | nih.gov |

| Phosgene | Cyclization | Hydroxyl group (-OH, as benzothiazol-2-one) | thieme-connect.de |

Construction of Complex Organic Molecules

Beyond simple heterocycles, aminothiophenol derivatives are valuable intermediates in the multi-step synthesis of complex, high-value organic molecules such as pharmaceuticals and molecular probes. Their utility lies in providing a robust platform onto which further functionality can be built.

A pertinent example is the synthesis of precursors for Positron Emission Tomography (PET) radioligands. In one such case, a related compound, N-(4-chloro-3-mercaptophenyl)picolinamide, was synthesized as a key precursor for a metabotropic glutamate (B1630785) receptor 4 (mGluR4) PET ligand. nih.govnih.gov The synthesis involved a multi-step sequence where the aminothiophenol core was first protected, then coupled with another molecular fragment (picolinic acid), and finally deprotected to reveal the reactive thiol. nih.gov This thiophenol precursor is then used in the final step for radiolabeling via methylation of the thiol group. nih.govnih.gov This demonstrates how the aminothiophenol scaffold serves as a crucial building block, allowing for the strategic introduction of functional groups necessary for the final molecule's biological activity and imaging properties.

Catalytic Applications and Ligand Design

The sulfur and nitrogen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metals or participants in catalytic cycles. This has led to explorations of its role in catalysis, both directly and as a component of more complex ligand architectures.

Thiol-Mediated Catalytic Processes

Thiol-mediated reactions are a significant area of chemical synthesis, often involving radical pathways or nucleophilic catalysis. The thiol group (-SH) can participate in processes like thiol-ene reactions, which proceed via a radical addition mechanism. rsc.org In a typical catalytic cycle, a thiyl radical is generated, adds across a double bond, and is then regenerated by abstracting a hydrogen atom from another thiol molecule. While this is a broad field of research for thiols, specific studies detailing the use of this compound as the primary mediator in such catalytic processes are not widely documented in the surveyed scientific literature.

Design of Ligands for Metal-Catalyzed Reactions

The development of novel ligands is crucial for advancing metal-catalyzed reactions, as ligands can tune the steric and electronic properties of the metal center, thereby controlling reactivity and selectivity. Thiophenol-based compounds are known to act as ligands for transition metals, utilizing the soft sulfur atom to coordinate with metal centers. researchgate.net Ligands incorporating both phosphorus and sulfur donors (P,S ligands) or arsenic and sulfur donors (As,S ligands) have been synthesized from thiophenol precursors. researchgate.net These heterodonor ligands can form stable chelate complexes with a range of transition metals, which are then investigated for their catalytic activity. However, a review of the literature does not show prominent, specific examples of ligands being designed and synthesized directly from this compound for use in metal-catalyzed reactions.

Immobilization on Mesoporous Materials for Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. um.edu.mtmdpi.com A common strategy is to immobilize a homogeneous catalyst onto a solid support, such as mesoporous silica. This combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. Thiol-functionalized mesoporous materials can be used to anchor metal nanoparticles or complexes for catalytic applications. While this is a well-established field, research specifically detailing the immobilization of this compound or its derivatives onto mesoporous supports for the purpose of creating a novel heterogeneous catalyst is not extensively reported.

Advanced Materials Research and Functionalization

The dual functional groups of this compound allow for its integration into complex material systems, enabling the modification of surfaces and the synthesis of functional polymers.

Integration into Polymer Systems and Functional Coatings

While specific research detailing the incorporation of this compound into polymer systems is not extensively documented, the presence of its thiol and amine functionalities suggests its potential utility in several polymerization and coating technologies. The thiol group can participate in thiol-ene "click" chemistry reactions, a highly efficient and orthogonal method for polymer synthesis and modification. This could allow for the integration of the this compound moiety into polymer backbones or as a pendant group, imparting specific properties to the resulting material.

The secondary amine group offers a site for further chemical modification or can influence the polymer's properties, such as its solubility, thermal stability, and adhesive characteristics. In the context of functional coatings, the incorporation of this compound could enhance adhesion to metal substrates due to the affinity of the thiol group for metals. Furthermore, the aromatic ring and the amino group could contribute to the coating's electrochemical and optical properties. For instance, aniline (B41778) and its derivatives are known precursors to conductive polymers and dyes, suggesting that polymers containing the this compound unit could have interesting electronic or photoactive properties.

| Potential Polymerization/Coating Application | Relevant Functional Group(s) | Potential Benefit |

| Thiol-ene Polymerization | Thiol (-SH) | Efficient incorporation into polymer chains. |

| Epoxy Resin Curing | Amine (-NHCH3), Thiol (-SH) | Acts as a curing agent, modifying polymer network. |

| Polyurethane Synthesis | Amine (-NHCH3) | Can act as a chain extender or be part of a polyol component. |

| Functional Coatings for Metals | Thiol (-SH) | Enhanced adhesion to metallic surfaces. |

| Electroactive Polymers | Aromatic Amine | Potential for conductivity and redox activity. |

Surface Functionalization and Self-Assembled Monolayers

The thiol group of this compound provides a strong anchor for its attachment to noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). nih.gov SAMs are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over the surface's chemical and physical properties.

The formation of a SAM with this compound on a gold surface would result in a surface terminated with methylamino groups. This functionalized surface can then be used for a variety of applications. The amino groups can alter the surface's hydrophilicity, electrostatic charge, and reactivity. They can serve as attachment points for other molecules, such as biomolecules, sensors, or catalysts. The aromatic ring within the monolayer can introduce π-π stacking interactions, influencing the packing and stability of the SAM. The ability to control the surface properties at a molecular level is crucial for the development of biosensors, biocompatible materials, and nanoelectronic devices. rsc.org

Derivatization for Analytical and Mechanistic Studies

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular technique. The thiol and amine groups of this compound make it a candidate for derivatization in chromatographic analyses, either as the analyte being derivatized or potentially as a derivatizing agent itself, although the latter is less common.

Precolumn Derivatization for Chromatographic Analysis (e.g., HPLC, GC-MS/MS)

For the analysis of this compound itself by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), precolumn derivatization is often employed to improve its chromatographic behavior and detection sensitivity. thermofisher.com The thiol group is susceptible to oxidation and can exhibit poor peak shape in chromatography. The secondary amine group can also interact with the stationary phase.

Derivatization reactions can target either or both of these functional groups. For instance, the thiol group can be alkylated or reacted with a reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) to form a stable disulfide. nih.gov The secondary amine can be acylated or reacted with reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. nih.gov Such derivatization not only improves the stability and chromatographic properties of the analyte but also significantly lowers the limits of detection. academicjournals.org

| Derivatizing Agent | Target Functional Group | Analytical Technique | Purpose of Derivatization |

| Alkyl Halides | Thiol (-SH) | GC-MS, HPLC | Increase volatility and stability. |

| Ellman's Reagent | Thiol (-SH) | HPLC-UV | Form a stable, UV-active disulfide. nih.gov |

| Dansyl Chloride | Amine (-NHCH3) | HPLC-Fluorescence | Introduce a fluorescent tag for sensitive detection. |

| FMOC-Cl | Amine (-NHCH3) | HPLC-Fluorescence | Add a fluorescent group for enhanced sensitivity. nih.gov |

Fluorescent Labeling and Detection Reagents

While this compound itself is not typically used as a fluorescent label, its derivatives have the potential for such applications. The introduction of a fluorophore onto the molecule, or the use of the molecule as a building block for a larger fluorescent probe, are plausible strategies.

The aniline derivative core of this compound suggests that its derivatives could exhibit interesting photophysical properties. Aniline and its derivatives are known to be fluorescent, and their emission properties are often sensitive to the local environment, such as solvent polarity and pH. This solvatochromism could be exploited in the design of fluorescent sensors.

Furthermore, the thiol group can be used to attach the molecule to other systems, such as proteins or nanoparticles, while the amino group can be modified to tune the fluorescent properties. For example, the secondary amine could be part of a donor-pi-acceptor system, which is a common design for fluorescent dyes. By reacting the amine with a suitable acceptor molecule, a new fluorescent compound with tailored absorption and emission wavelengths could be synthesized. The development of novel fluorescent probes is a vibrant area of research, with applications in biological imaging, environmental monitoring, and materials science.

Advanced Derivatization and Functionalization Strategies for Research Applications

Site-Specific Modification of Thiol Group

The thiol (-SH) group is a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form, making it a primary target for site-specific modifications. Its high affinity for soft electrophiles and metals underpins many derivatization strategies.

Key reactions targeting the thiol group include:

Alkylation : Thiols readily react with alkyl halides via nucleophilic substitution to form stable thioethers. This reaction is often performed under basic conditions to generate the more nucleophilic thiolate anion.

Michael Addition : The thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the thiol-Michael addition. This "click" chemistry reaction is highly efficient and proceeds under mild conditions.

Thiol-Ene Reactions : In the presence of a radical initiator (often UV light), thiols can add across a double bond (alkene) to form a thioether. cisco.comfrontiersin.org This reaction is known for its high efficiency, functional group tolerance, and orthogonality, making it a valuable tool for bioconjugation and polymer synthesis. cisco.comfrontiersin.orgnih.gov

Oxidation to Disulfides : Mild oxidizing agents can couple two thiol molecules to form a disulfide bond (-S-S-). This reaction is reversible, allowing for dynamic covalent chemistry applications.

Reaction with Maleimides : Maleimides are highly selective reagents for thiols, reacting to form a stable thioether linkage. This reaction is widely used in bioconjugation to label proteins at cysteine residues.

The following table summarizes common site-specific modifications of the thiol group.

| Reaction Type | Reagent Example | Product Functional Group | Typical Conditions |

| S-Alkylation | Iodoacetamide | Thioether | Basic (e.g., NaH, K₂CO₃) |

| Michael Addition | Acrylonitrile | Thioether | Base or nucleophile catalyst |

| Thiol-Ene "Click" | Norbornene | Thioether | Photoinitiator (e.g., DPAP), UV light |

| Oxidation | Iodine (I₂) | Disulfide | Mild, neutral or slightly basic |

| Maleimide Addition | N-Ethylmaleimide | Thioether (Succinimide) | Neutral pH (6.5-7.5) |

Selective Functionalization of Methylamino Moiety

The secondary methylamino (-NHCH₃) group is also nucleophilic, though generally less so than the thiolate anion. Its reactivity can be precisely controlled for selective derivatization.

Common strategies for modifying the methylamino group include:

N-Acylation : The amine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form stable amides. This reaction is one of the most common ways to modify amines. nih.govtandfonline.com

N-Alkylation : While direct alkylation with alkyl halides can be challenging due to the risk of overalkylation to form quaternary ammonium (B1175870) salts, selective mono-alkylation can be achieved under controlled conditions or with specific reagents. acs.orgusf.edunih.govwikipedia.org

Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides, which are generally very stable.

Urea/Thiourea Formation : Isocyanates and isothiocyanates react cleanly with the amine to form ureas and thioureas, respectively.

The table below details common reactions for the selective functionalization of the methylamino group.

| Reaction Type | Reagent Example | Product Functional Group | Typical Conditions |

| N-Acylation | Acetyl Chloride | Amide | Base (e.g., Pyridine, Et₃N) |

| N-Alkylation | Benzyl (B1604629) Bromide | Tertiary Amine | Base (e.g., Cs₂CO₃), anhydrous solvent |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., Pyridine) |

| Urea Formation | Phenyl isocyanate | Urea | Aprotic solvent |

| Thiourea Formation | Phenyl isothiocyanate | Thiourea | Aprotic solvent |

Chemo- and Regioselective Derivatization Strategies

The primary challenge in functionalizing 4-(methylamino)benzene-1-thiol is achieving chemoselectivity—modifying one functional group in the presence of the other. Several strategies have been developed to address this, leveraging the distinct chemical properties of the thiol and methylamino groups.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of chiral compounds is a cornerstone of modern chemistry, yet direct asymmetric approaches to create chiral derivatives starting from achiral precursors like 4-(methylamino)benzene-1-thiol are not extensively developed. Future research could pioneer methodologies to introduce chirality, leading to enantiomerically enriched compounds with potential applications in materials science and catalysis.

One promising direction is the development of catalyst-controlled asymmetric transformations. For instance, chiral catalysts could be employed in reactions that functionalize the aromatic ring or the amino group, creating stereogenic centers. Strategies analogous to the catalytic asymmetric synthesis of chiral γ-amino ketones, which utilize chiral phase-transfer catalysts to control the stereochemical outcome of C-C bond formation, could be adapted. nih.gov Research into developing cinchona alkaloid-derived catalysts, proven effective in various asymmetric reactions, could be tailored for reactions involving aminothiophenol derivatives. nih.gov

Furthermore, the synthesis of chiral precursors that can be subsequently converted to derivatives of this compound is a viable strategy. Methodologies used for preparing chiral polythiophenes often start with the synthesis of optically active monomeric thiophene (B33073) precursors. mdpi.com Similar approaches could be envisioned where a chiral side chain is first attached to a benzene (B151609) ring, followed by the introduction or modification of the thiol and methylamino groups, thereby establishing a stereocenter in a controlled manner.

Exploration of Novel Reactivity Patterns and Unconventional Reaction Mechanisms

The reactivity of aminothiophenols is often dominated by condensation reactions, particularly the reaction of ortho-aminothiophenols with carbonyl compounds to form benzothiazoles. nih.govmdpi.comresearchgate.net While this compound cannot undergo this specific intramolecular cyclization, its constituent functional groups offer rich and underexplored reactivity.

Future investigations should focus on novel transformations that leverage the interplay between the thiol and the remote methylamino group. For example, exploring metal-catalyzed cross-coupling reactions at the thiol position could be expanded significantly. While C-S cross-coupling is a known process, investigating its mechanism with unconventional catalysts or under photoredox or electrochemical conditions could reveal new reactivity patterns. organic-chemistry.org The electron-donating nature of the methylamino group can modulate the reactivity of the thiol and the aromatic ring, a feature that could be exploited in regioselective functionalization reactions.

Unconventional reaction mechanisms are another key area for exploration. The synthesis of benzothiazoles from o-aminothiophenol can proceed through radical mechanisms, for instance, when induced by visible light in the absence of metal catalysts. nih.gov Similar photocatalytic approaches could be applied to this compound and various reaction partners to initiate novel radical-based transformations, leading to products not accessible through traditional thermal reactions. Three-component reactions, which have been used to create complex benzothiazoles, could also be adapted for the para-isomer to construct novel molecular scaffolds in a single step. nih.govmdpi.com

Computational Design of Derivatives with Tunable Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of molecules before their synthesis. tandfonline.com This predictive power is crucial for designing derivatives of this compound with electronic properties tailored for specific applications in materials science, such as molecular electronics or sensors.

Future research should involve systematic DFT studies to understand the structure-property relationships in this class of compounds. By computationally modeling derivatives with various electron-donating or electron-withdrawing substituents on the benzene ring, it is possible to predict their impact on key electronic parameters. Research on other substituted thiophenols has shown that substituents significantly influence properties like the S–H bond dissociation energy (BDE), which is a measure of antioxidant capacity and radical stability. researchgate.net DFT calculations have been effectively used to predict these BDEs and correlate them with substituent constants. researchgate.net

Similarly, the HOMO-LUMO energy gap, which dictates the electronic excitation properties and chemical reactivity, can be precisely tuned. mdpi.com Computational screening can identify substituent patterns that minimize or maximize this gap, thereby controlling the molecule's color, conductivity, and nonlinear optical properties. mdpi.com This in-silico design approach can guide synthetic efforts toward molecules with optimized characteristics for use in organic semiconductors or functional dyes.

| Substituent Group | Position | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on S-H Bond Dissociation Energy | Reference |

|---|---|---|---|---|

| -NO₂ (Nitro) | para | Decrease | Increase | researchgate.netchemrxiv.org |

| -NH₂ (Amino) | para | Decrease | Decrease | researchgate.net |

| -OCH₃ (Methoxy) | para | Decrease | Decrease | researchgate.net |

| -Cl (Chloro) | para | Slight Decrease | Slight Increase | tandfonline.com |

| -CF₃ (Trifluoromethyl) | meta | Increase | Increase | mdpi.com |

Integration into Supramolecular Assemblies and Nanostructures

The thiol group is an excellent anchor for binding to metal surfaces, making thiophenols ideal building blocks for self-assembled monolayers (SAMs). illinois.eduuri.edu The presence of the methylamino group in this compound provides an additional site for intermolecular interactions, such as hydrogen bonding, or for coordinating with other species. This bifunctionality is ripe for exploitation in the construction of complex, hierarchical nanostructures.

Future research should explore the formation of mixed-component SAMs where this compound is co-assembled with other molecules to create surfaces with patterned chemical functionality. The upward-pointing amino groups could serve as a platform for the layer-by-layer assembly of subsequent materials, including nanoparticles or other organic molecules, to build three-dimensional architectures. researchgate.net The ability of aminothiophenols to tether gold nanoparticles through electrostatic attraction has already been demonstrated. researchgate.net

Furthermore, this compound could be incorporated as a functional unit into more complex supramolecular systems, such as those based on benzene-1,3,5-tricarboxamides (BTAs), which are known to form extensive, ordered fibrous structures through hydrogen bonding. rsc.orgtue.nl By designing a BTA derivative functionalized with this compound, it may be possible to create nanofibers that can be anchored to gold surfaces or that can coordinate metal nanoparticles along their length, leading to novel hybrid materials. The interaction of 4-aminothiophenol (B129426) with semiconductor nanoparticles has also been studied, revealing that the molecule can alter the nanoparticle's crystal morphology and electronic properties, an area that warrants further investigation with the N-methylated derivative. nih.gov

Multidisciplinary Research Collaborations for Expanded Applications (excluding specific biological/clinical applications)

Realizing the full potential of this compound and its derivatives will require synergistic collaborations across various scientific disciplines. The targeted design and synthesis of these molecules are just the first step; their integration into functional systems necessitates a multidisciplinary approach.

Collaborations between synthetic organic chemists and computational chemists will be essential for the rational design and subsequent creation of derivatives with tailored electronic and physical properties, as discussed in section 8.3. researchgate.net These newly synthesized molecules can then be passed to materials scientists and physicists to investigate their performance in non-biological contexts. For instance, derivatives designed to have a small HOMO-LUMO gap could be evaluated as organic semiconductors in thin-film transistors or as components in novel photovoltaic devices.

Partnerships with surface scientists and nanotechnologists will be crucial for exploring the compound's role in advanced nanostructures. illinois.edu Research could focus on using its self-assembly properties to create highly ordered surfaces for applications in molecular electronics, plasmonics, or as platforms for catalysis. researchgate.net For example, SAMs of these molecules could be used to control the interface properties between metal electrodes and organic materials, a critical factor in the performance of organic light-emitting diodes (OLEDs) and other electronic devices. Such collaborations will undoubtedly uncover new, non-biological applications for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-(Methylamino)benzene-1-thiol, and how can impurities be minimized during purification?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 4-chloronitrobenzene with methylamine under controlled pH (8–10) to introduce the methylamino group, followed by reduction and thiolation via thiourea intermediates. Common impurities include unreacted starting materials or oxidation byproducts (e.g., disulfides). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm with HPLC (C18 column, UV detection at 254 nm) .

- Safety Note : Handle thiourea derivatives in a fume hood due to potential H₂S release. Refer to analogous safety protocols for methylamino-phenolic compounds, which highlight risks of respiratory irritation and neurotoxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show a singlet for the thiol proton (~δ 3.5–4.0 ppm, exchangeable), a methylamino resonance (δ 2.8–3.0 ppm, singlet), and aromatic protons (δ 6.8–7.5 ppm). Discrepancies in integration may arise from tautomerism or solvent interactions; use deuterated DMSO for stability.

- MS : ESI-MS in positive mode should yield [M+H]⁺ at m/z 154. Conflicts between calculated and observed masses may indicate oxidation; confirm via iodometric titration for thiol quantification.

- FTIR : Look for S-H stretch (~2550 cm⁻¹) and N-H bend (~1600 cm⁻¹). If absent, consider thiol oxidation or amine protonation states .

Advanced Research Questions

Q. How does the thiol group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The thiol group acts as a strong electron-donating group, activating the benzene ring toward electrophilic attack. In NAS, the para-methylamino group further enhances ring activation. To study reactivity, conduct kinetic assays under varying conditions (e.g., pH, solvent polarity). For example, compare reaction rates with iodomethane in DMF vs. THF. Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and predict regioselectivity .

Q. What computational strategies can predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify potential Phase I/II metabolism sites. The thiol group may undergo glucuronidation or oxidation to sulfonic acids.

- Experimental Validation : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. For example, identifies hydroxylated and methoxylated derivatives in related compounds (e.g., DX-CA-[S2200]), suggesting similar pathways .

Q. How can researchers mitigate the oxidative instability of this compound in aqueous buffers during biological assays?

- Methodological Answer :

- Stabilization Techniques : Use antioxidants (e.g., 1 mM DTT or 0.1% BHT) in buffers. Prepare solutions fresh under inert gas (N₂/Ar) to prevent disulfide formation.

- Monitoring : Track degradation via UV-Vis (absorbance at 280 nm) or cyclic voltammetry (oxidation peaks at +0.2–0.5 V vs. Ag/AgCl).

- Structural Analogs : Compare with 4-(Methylamino)phenol derivatives, which show similar instability but can be stabilized via pH adjustment (pH 5–6) .

Safety and Handling

Q. What are critical safety protocols for handling this compound given its structural similarity to toxic analogs?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if airborne particles are likely.

- Ventilation : Work in a fume hood with >100 ft/min face velocity. Avoid dust generation; use wet methods for transfers.

- Emergency Measures : In case of skin contact, wash with 5% acetic acid (neutralizes thiolates) followed by soap/water. For spills, absorb with vermiculite and dispose as hazardous waste.

- Ecotoxicology : Prevent environmental release; LC50 data for aquatic organisms (e.g., Daphnia magna) for similar compounds range from 1–10 mg/L .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.